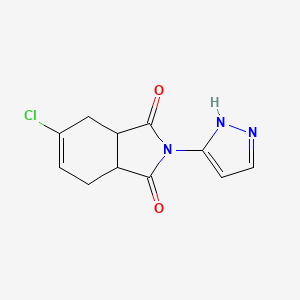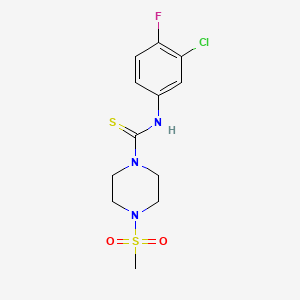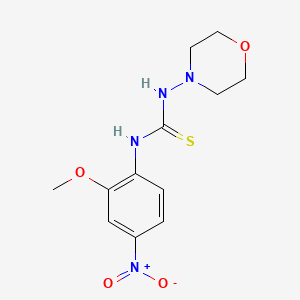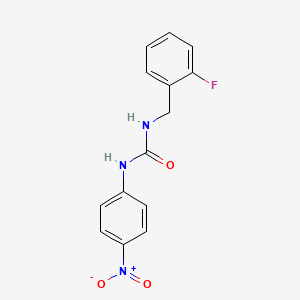
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
説明
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as CP-544326, is a chemical compound that has gained attention due to its potential therapeutic applications. It is a small molecule antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of appetite, energy balance, and stress response. CP-544326 has been studied for its effects on feeding behavior, body weight, anxiety, and depression, among other conditions.
作用機序
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a selective antagonist of the neuropeptide Y2 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of appetite, energy balance, and stress response, among other functions. The Y2 receptor is one of several subtypes of neuropeptide Y receptors, and it has been implicated in the regulation of feeding behavior, anxiety, and cardiovascular function.
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione binds to the Y2 receptor and blocks the binding of neuropeptide Y, thereby reducing its activity. This leads to a decrease in food intake, body weight, and anxiety-like behavior, among other effects. The precise mechanism of action of 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal activity in various brain regions.
Biochemical and Physiological Effects
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects in animal models and cell-based assays. Some of these effects include:
- Reduction of food intake and body weight: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been reported to reduce food intake and body weight in rodents, possibly by reducing the activity of neuropeptide Y in the hypothalamus and other brain regions.
- Anxiolytic and antidepressant-like effects: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have anxiolytic and antidepressant-like effects in animal models of stress and anxiety, possibly by modulating the activity of neuropeptide Y in the amygdala and other brain regions.
- Cardiovascular effects: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been reported to affect blood pressure and heart rate in animal models, possibly by modulating the activity of neuropeptide Y in the cardiovascular system.
- Neuroprotective effects: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects in vitro and in vivo, possibly by reducing oxidative stress and inflammation in neuronal cells.
実験室実験の利点と制限
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. Some of these include:
Advantages:
- Selective antagonist of the neuropeptide Y2 receptor
- Small molecule with good bioavailability and pharmacokinetics
- Well-tolerated in animal models
- Can be synthesized using a multistep process
Limitations:
- Limited information on its pharmacological properties in humans
- Limited information on its potential side effects and toxicity
- Limited availability and high cost
- Limited information on its mechanism of action and downstream effects
将来の方向性
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several potential future directions for research and development. Some of these include:
- Clinical trials in humans to investigate its safety and efficacy as a treatment for obesity, anxiety, and other conditions
- Development of new Y2 receptor antagonists with improved pharmacological properties and selectivity
- Investigation of the role of neuropeptide Y and the Y2 receptor in the pathophysiology of various diseases, such as Alzheimer's disease and cardiovascular disorders
- Development of new animal models and cell-based assays to study the pharmacological properties of 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and other Y2 receptor antagonists
- Investigation of the downstream effects of Y2 receptor antagonism on neurotransmitter release, neuronal activity, and gene expression in various brain regions.
科学的研究の応用
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied in various animal models and cell-based assays to investigate its pharmacological properties and potential therapeutic applications. Some of the areas of research include:
- Feeding behavior: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to reduce food intake and body weight in rodents, suggesting that it may have anti-obesity effects. It has also been studied in the context of binge eating disorder and addiction to palatable foods.
- Anxiety and depression: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been reported to have anxiolytic and antidepressant-like effects in animal models of stress and anxiety. It has been suggested that these effects may be mediated by the neuropeptide Y system, which is involved in the regulation of emotional behavior.
- Cardiovascular function: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to affect blood pressure and heart rate in animal models, indicating that it may have cardiovascular effects. It has been proposed as a potential treatment for hypertension and other cardiovascular disorders.
- Neurodegenerative diseases: 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied in the context of Alzheimer's disease and other neurodegenerative disorders, as neuropeptide Y has been implicated in the pathophysiology of these conditions. 5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects in vitro and in vivo.
特性
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-1-2-7-8(5-6)11(17)15(10(7)16)9-3-4-13-14-9/h1,3-4,7-8H,2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFDLCZZUNXGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4119642.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4119686.png)




![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-phenylbutanoyl)hydrazinecarbothioamide](/img/structure/B4119729.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4119742.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)